(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate
Description
This compound is a phenyl acetate derivative featuring a carbamothioylhydrazono group at the para position of a 2-methoxyphenyl ring and an allylthio substituent on the acetate moiety. Its synthesis likely involves:
Schiff base formation: Reacting a substituted benzaldehyde (e.g., 4-formyl-2-methoxyphenyl acetate) with thiosemicarbazide in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone .
Esterification: Introducing the allylthio group via nucleophilic substitution or coupling reactions, as seen in analogous thioether syntheses .
Properties
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 2-prop-2-enylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-6-22-9-13(18)20-11-5-4-10(7-12(11)19-2)8-16-17-14(15)21/h3-5,7-8H,1,6,9H2,2H3,(H3,15,17,21)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMWUBUDOBPTQ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)CSCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)CSCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative, which undergoes a series of reactions including hydrazonation, thioesterification, and allylation. Each step requires specific reagents and conditions, such as the use of hydrazine derivatives for hydrazonation, thioacetic acid for thioesterification, and allyl halides for allylation. The reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography. Industrial processes also need to consider factors like cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
The compound (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is of significant interest in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Chemical Properties and Structure
The compound features a complex structure that includes a methoxyphenyl group, a carbamothioyl hydrazone moiety, and an allylthioacetate component. Its molecular formula is , with a molecular weight of approximately 317.43 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to This compound in cancer treatment. For example, compounds with similar structures have shown efficacy in inhibiting growth and inducing apoptosis in various cancer cell lines, including breast cancer. These effects are often attributed to their ability to modulate key signaling pathways such as VEGFR2 and PPARγ, which are involved in tumor growth and metastasis .
Antimicrobial Properties
Research indicates that compounds containing thioether functionalities exhibit antimicrobial activities. The allylthio group in this compound may contribute to its ability to combat bacterial infections, making it a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
Studies have suggested that derivatives of methoxyphenyl compounds can act as enzyme inhibitors, particularly against enzymes involved in cancer progression and inflammation. The specific interactions of This compound with target enzymes remain an area for future research but hold promise for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against certain bacterial strains | |
| Enzyme Inhibition | Potential inhibitor of key enzymes |
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of a compound structurally similar to This compound . The results demonstrated significant growth inhibition in triple-negative breast cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of thioether-containing compounds. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria, supporting the potential use of This compound as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Hydrazone Moieties
(a) 2-((2-Carbamothioylhydrazono)methyl)-6-fluorobenzoic acid (24a)
- Structural differences : Fluorine substituent at the ortho position and a carboxylic acid group instead of a methoxy-acetate.
- The carboxylic acid group improves water solubility but reduces membrane permeability compared to the methoxy-acetate.
- Bioactivity : Fluorinated analogs are often explored for antimicrobial and anticancer activities due to enhanced metabolic stability.
(b) Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Structural differences : Chloro substituent and ethyl ester group instead of allylthio.
- Impact: The chloro group may increase reactivity in nucleophilic substitutions.
Functional Analogues with Thioether Groups
(a) Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate
- Structural differences : Thiazole ring and phenylsulfonyl group instead of hydrazone.
- Impact : The thiazole moiety is a common pharmacophore in kinase inhibitors. The allylthio group in the target compound may offer unique redox activity or thiol-mediated interactions absent in sulfonyl derivatives.
(b) (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)-2-methoxyphenyl acetate (6b)
- Structural differences : Bromophenyl and chlorophenyl-thiazole substituents.
- However, the allylthio group in the target compound may confer distinct metabolic pathways.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The key features include:
- Carbamothioylhydrazono moiety : This functional group is known for its role in various biological interactions.
- Methoxy group : Often associated with enhanced lipophilicity and bioavailability.
- Allylthio group : This moiety may influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing hydrazone linkages have been shown to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting signaling pathways.
- Case Study : A related compound demonstrated IC50 values below 30 µg/mL against gastric cancer cell lines, indicating potent anticancer activity. The mechanism involved the inhibition of the HER2 signaling pathway, which is crucial in many cancers .
Antimicrobial Activity
Compounds with thioether and hydrazone functionalities have been reported to possess antimicrobial properties. The presence of the allylthio group may enhance these effects by increasing membrane permeability or by acting synergistically with other antimicrobial agents.
- Research Findings : Studies indicate that certain hydrazone derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound could similarly exhibit such properties .
The biological activity of this compound may involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or microbial metabolism.
- Cell Signaling Pathways : It may interfere with key signaling pathways, leading to altered cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Compounds with electron-donating groups (like methoxy) generally show increased activity due to enhanced interaction with biological targets.
- The presence of thioether groups often correlates with improved antimicrobial efficacy.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate?
- Methodological Answer : The compound can be synthesized via hydrazone formation from 2-chloroacetate precursors. A typical route involves reacting 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate derivatives with allylthiol nucleophiles in dioxane/ammonia systems (4 hours at room temperature). Purification is achieved via recrystallization or column chromatography, with purity verification by HPLC (>95% by area normalization) .
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Confirm the (E)-configuration of the hydrazone moiety using - and -NMR chemical shifts (e.g., diagnostic imine proton signals at δ 8.5–9.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., calculated [M+H] for CHNOS: 346.06) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. How does the reactivity of the allylthio group influence derivatization strategies?
- Methodological Answer : The allylthio group undergoes thiol-ene "click" reactions under UV initiation (e.g., with maleimide derivatives) or nucleophilic substitution with amines. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and characterize products by -NMR .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported hydrolytic stability of the carbamothioylhydrazone moiety?
- Methodological Answer : Conduct comparative stability studies under controlled conditions:
- pH-Dependent Hydrolysis : Use buffered solutions (pH 1–12) at 37°C, with LC-MS quantification of degradation products .
- Kinetic Analysis : Calculate half-lives () via first-order kinetics. Discrepancies may arise from solvent polarity (e.g., acetonitrile vs. aqueous systems) or trace metal catalysis .
Q. How should researchers design environmental fate studies for this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Photodegradation : Use UV-Vis irradiation (λ > 290 nm) in solar simulators, monitoring degradation by LC-MS .
- Soil-Water Partitioning : Determine logK via batch equilibrium experiments (OECD Guideline 121) .
- Biotic Transformation : Aerobic biodegradation tests (OECD 301B) with activated sludge inoculum .
Q. What computational methods predict the compound's interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., hydrolases). Parameterize the carbamothioylhydrazone group with AM1-BCC charges .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
Q. How can researchers address discrepancies in measured logP values across studies?
- Methodological Answer : Standardize measurement conditions:
- Shake-Flask Method : Use octanol/water partitioning at 25°C, with HPLC quantification. Compare against computational predictions (e.g., XLogP3) .
- Interlaboratory Validation : Share protocols to minimize variability in pH, temperature, and solvent purity .
Q. What strategies optimize the compound's stability in long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC checks for degradation .
Notes on Data Contradictions
- Synthetic Yield Variability : Differences in allylthiol reactivity (e.g., purity, stoichiometry) may explain yield inconsistencies. Use freshly distilled allylthiol and inert atmospheres (N) for reproducibility .
- Bioactivity Conflicts : Discrepancies in enzyme inhibition assays may arise from assay conditions (e.g., DMSO concentration ≤1% v/v to avoid solvent interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
